Patchouli alcohol

Catalog No.
S641406
CAS No.
5986-55-0
M.F
C15H26O
M. Wt
222.37 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Patchouli alcohol

CAS Number

5986-55-0

Product Name

Patchouli alcohol

IUPAC Name

(1R,3R,6S,7S,8S)-2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undecan-3-ol

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

InChI

InChI=1S/C15H26O/c1-10-5-8-15(16)13(2,3)11-6-7-14(15,4)12(10)9-11/h10-12,16H,5-9H2,1-4H3/t10-,11+,12-,14-,15+/m0/s1

InChI Key

GGHMUJBZYLPWFD-CUZKYEQNSA-N

Synonyms

[1R-(1α,4β,4aα,6β,8aα)]-Octahydro-4,8a,9,9-tetramethyl-1,6-methanonaphthalen-1(2H)-ol; 3,4,4aβ,5,6β,7,8,8a-Octahydro-4α,8aβ,9,9-tetramethyl-1,6-methanonaphthalen-1β(2H)-ol; Patchouli Alcohol; (-)-Patchouli Alcohol; (-)-Patchoulol; Patchoulol

Canonical SMILES

CC1CCC2(C(C3CCC2(C1C3)C)(C)C)O

Isomeric SMILES

C[C@H]1CC[C@@]2([C@@]3([C@H]1C[C@H](C2(C)C)CC3)C)O

Anti-inflammatory and Antioxidant Properties:

Studies suggest that patchouli alcohol may possess anti-inflammatory and antioxidant properties. These properties could be beneficial in various conditions, including skin photoaging caused by UV radiation. A study published in the journal "Mediators of Inflammation" found that topical application of patchouli alcohol in mice exposed to UV radiation accelerated skin lesion recovery and downregulated the expression of matrix metalloproteinases (MMPs) associated with wrinkling []. Additionally, research published in "Molecules" suggests that patchouli alcohol may act as a PXR (pregnane X receptor) agonist, potentially contributing to its anti-inflammatory effects [].

Patchouli alcohol is a sesquiterpene alcohol, a type of organic compound with a 15-carbon skeleton and an alcohol functional group []. It is the major contributor to the characteristic earthy, woody scent of patchouli oil []. Patchouli oil holds significance in perfumery for its fixative properties, allowing other fragrance components to last longer []. Additionally, research suggests potential applications of patchouli alcohol in the development of skin lightening agents and topical medications for wound healing and UV radiation damage [, ].


Molecular Structure Analysis

Patchouli alcohol has the molecular formula C₁₅H₂₆O. Its structure features a tetracyclic ring system with a hydroxyl group (-OH) attached to one of the carbons []. The presence of multiple rings and the hydroxyl group contribute to its polarity and influence its chemical properties.

One notable aspect of its structure is the presence of chiral centers, which are carbon atoms bonded to four different substituents. Patchouli alcohol exists as two enantiomers, mirror images of each other with slightly different properties [].


Chemical Reactions Analysis

Synthesis

Patchouli alcohol is naturally extracted from patchouli oil through fractional distillation or solvent extraction methods [].

Decomposition

Other Reactions


Physical And Chemical Properties Analysis

  • Melting point: 56 °C []
  • Boiling point: 287–288 °C []
  • Density: 1.03 g/cm³ []
  • Solubility: Patchouli alcohol is slightly soluble in water but more soluble in organic solvents like ethanol and propylene glycol [].
  • Stability: Patchouli alcohol is considered relatively stable under normal storage conditions. However, exposure to strong oxidizing agents or high temperatures could lead to degradation [].

Studies suggest that patchouli alcohol possesses various biological activities. It exhibits antibacterial, antifungal, and antiviral properties []. The mechanism for these actions is not fully elucidated, but it might involve disrupting the cell membranes of pathogens []. Additionally, patchouli alcohol seems to have anti-inflammatory and antioxidant effects, potentially contributing to wound healing and protection against UV radiation damage [, ]. However, further research is needed to understand the precise mechanisms behind these effects.

Patchouli alcohol is generally considered safe for topical use at low concentrations. However, some individuals might experience skin irritation or allergic reactions []. Detailed data on oral or inhalation toxicity is limited. As with any new substance, it is advisable to consult a healthcare professional before using patchouli alcohol topically, especially for individuals with sensitive skin or underlying health conditions.

XLogP3

4.1

Appearance

Cryst.

Melting Point

56.0 °C

UNII

HHH8CPR1M2

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 227 of 246 companies (only ~ 7.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

5986-55-0

Wikipedia

Patchouli alcohol

General Manufacturing Information

1,6-Methanonaphthalen-1(2H)-ol, octahydro-4,8a,9,9-tetramethyl-, (1R,4S,4aS,6R,8aS)-: ACTIVE

Dates

Modify: 2023-08-15

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